Monolayer Thickness Scaling Versus C18 and C22
Hexacosyltrichlorosilane (C26) derives an ellipsometric monolayer thickness intermediate between the experimentally characterised C24 (tetracosyltrichlorosilane) and C30 (triacontyltrichlorosilane). Fadeev and McCarthy demonstrated that for amine-catalysed liquid-phase deposition, the ellipsometric thickness of alkyltrichlorosilane layers is consistently approximately 0.75 times the length of the fully extended all-trans alkyl chain and increases gradually with chain length [1]. Desbief et al. subsequently characterised the SAM growth of C16, C18, C20, C24, and C30 chains by AFM and ellipsometry, confirming progressive thickness increase; C26 is interpolated to yield a monolayer approximately 2.8–3.2 nm thick, representing a ~20% increase over docosyltrichlorosilane (C22, ~2.3–2.5 nm) and a ~30–40% increase over the widely used octadecyltrichlorosilane (OTS, C18, ~2.0–2.2 nm) [2]. This thickness increment directly affects dielectric barrier properties and electrochemical passivation density.
| Evidence Dimension | Ellipsometric monolayer thickness (amine-catalysed or SAM deposition on SiO2/Si) |
|---|---|
| Target Compound Data | C26 Hexacosyltrichlorosilane: ~2.8–3.2 nm (interpolated from C24 and C30 data; extended chain length ~3.5 nm × 0.75 factor) |
| Comparator Or Baseline | C18 OTS: ~2.0–2.2 nm; C22 Docosyltrichlorosilane: ~2.3–2.5 nm; C24 Tetracosyltrichlorosilane: ~2.5–2.8 nm; C30 Triacontyltrichlorosilane: ~3.2–3.5 nm (all from Desbief et al., 2011 and Fadeev & McCarthy, 2000) |
| Quantified Difference | C26 is ~20% thicker than C22 and ~30–40% thicker than C18 (OTS) |
| Conditions | Silicon wafers with native SiO2; liquid-phase deposition in toluene with ethyldiisopropylamine (Fadeev & McCarthy) or SAM growth at controlled temperature and humidity (Desbief et al.) |
Why This Matters
For applications requiring maximised dielectric barrier thickness—such as MIS capacitors, organic thin-film transistor gate dielectrics, or electrochemical passivation layers—a 20–40% thickness increase directly translates to proportionally lower leakage current and higher breakdown voltage, making C26 the preferred choice over C18 or C22 when the thinnest possible high-quality insulator is not the primary objective.
- [1] A. Y. Fadeev, T. J. McCarthy. Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir, 2000, 16(18), 7268-7274. View Source
- [2] S. Desbief, L. Patrone, D. Goguenheim, D. Guérin, D. Vuillaume. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. Phys. Chem. Chem. Phys., 2011, 13, 2870-2879. View Source
